(R)-4-Methyl-indan-1-ylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-4-methyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7-3-2-4-9-8(7)5-6-10(9)11/h2-4,10H,5-6,11H2,1H3/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOXTVALGXETC-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCC(C2=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2CC[C@H](C2=CC=C1)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Derivatization and Structural Elucidation of R 4 Methyl Indan 1 Ylamine Scaffold
Synthesis of Substituted Indanylamine Derivatives
The synthesis of derivatives from (R)-4-Methyl-indan-1-ylamine involves a range of chemical transformations. These modifications include substitutions on the aromatic portion of the indane ring, conversion of the amino group into more complex functionalities like ureas, and the construction of fused heterocyclic systems.
Introducing alkyl, aryl, and halogen substituents onto the indane ring is typically achieved by modifying the precursor, 4-methyl-1-indanone, prior to the formation of the chiral amine. Standard aromatic substitution reactions can be employed, followed by the stereoselective reduction of the ketone and introduction of the amine functionality.
Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are common methods for introducing new carbon-carbon bonds to the aromatic ring of the indane system. For instance, the acylation of a benzene (B151609) derivative with 3-chloropropionyl chloride, followed by intramolecular Friedel-Crafts alkylation, is a known route to substituted 1-indanones.
Halogenation: Direct halogenation of the indanone precursor can introduce chloro, bromo, or iodo substituents. For example, the bromination of 4-chloro-1-indanone (B82819) has been shown to occur selectively on the cyclopentanone (B42830) ring. Selective halogenation of the aromatic ring can also be achieved using appropriate reagents and catalysts.
The general strategy involves the synthesis of a substituted 4-methyl-1-indanone, which is then converted to the corresponding this compound derivative, ensuring the desired substitution pattern on the indane core.
Table 1: Representative Reactions for Indane Ring Substitution Note: These reactions are performed on the indanone precursor before establishing the chiral amine center.
| Reaction Type | Reagents & Conditions | Resulting Substitution |
| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | Acetyl group on the aromatic ring |
| Friedel-Crafts Alkylation | Alkyl halide (e.g., CH₃CH₂Br), Lewis Acid | Ethyl group on the aromatic ring |
| Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | Bromo group on the aromatic ring |
| Chlorination | Cl₂, Lewis Acid | Chloro group on the aromatic ring |
The primary amine of this compound is a versatile handle for the synthesis of urea (B33335) derivatives. These are commonly prepared through the reaction of the amine with an appropriate isocyanate or by using phosgene (B1210022) equivalents in a two-step, one-pot procedure. This approach allows for the creation of a wide array of N,N'-disubstituted ureas.
A specific example is the synthesis of 1-(2-Fluoro-ethyl)-3-(4-methyl-indan-1-yl)-urea. This compound can be prepared by reacting 4-methyl-indan-1-ylamine with diimidazole carbonyl, followed by the addition of 2-fluoroethylamine hydrochloride in the presence of a non-nucleophilic base like diisopropylethylamine.
The general synthesis of unsymmetrical ureas from this compound can be achieved via several reliable methods:
Reaction with Isocyanates: The most direct method involves reacting the amine with a substituted isocyanate (R-N=C=O). This reaction is typically high-yielding and proceeds under mild conditions.
Phosgene Equivalents: To avoid the use of highly toxic phosgene, reagents like carbonyldiimidazole (CDI) or triphosgene (B27547) are used. The amine first reacts with the phosgene equivalent to form a reactive carbamoyl (B1232498) intermediate, which then reacts with a second amine to form the final urea product.
Table 2: Synthesis of 1-(2-Fluoro-ethyl)-3-(4-methyl-indan-1-yl)-urea
| Starting Material 1 | Starting Material 2 | Key Reagents | Product |
| 4-Methyl-indan-1-ylamine | 2-Fluoroethylamine HCl | Diimidazole carbonyl, Diisopropylethylamine | 1-(2-Fluoro-ethyl)-3-(4-methyl-indan-1-yl)-urea |
Annulation reactions enable the construction of new rings fused to or conjugated with the indanylamine scaffold, leading to complex heterocyclic systems. The primary amine of this compound can serve as a key nucleophile or be transformed into other reactive groups to facilitate these cyclization reactions.
Pyrimidine (B1678525) Derivatives: Pyrimidine rings can be constructed by reacting an amidine derivative with a 1,3-dicarbonyl compound. This compound can be converted into an N-substituted amidine, which can then undergo condensation and cyclization to form a pyrimidine ring. Alternatively, the amine can react with β-ketoesters or similar synthons to build the pyrimidine core.
Pyrazole (B372694) Derivatives: To form pyrazole conjugates, the amino group of the indane must first be converted into a hydrazine (B178648). This can be achieved through diazotization followed by reduction. The resulting indanyl hydrazine can then be reacted with a 1,3-dielectrophile, such as a diketone or an α,β-unsaturated ketone, to yield the corresponding pyrazole derivative through cyclocondensation.
Imidazo[1,2-b]pyrazole Derivatives: The synthesis of more complex fused systems like imidazo[1,2-b]pyrazoles would involve a multi-step sequence. A common route involves first constructing a substituted aminopyrazole ring. The amino group on this pyrazole can then be used to build the fused imidazole (B134444) ring, for instance, by reacting with an α-haloketone followed by cyclization.
These synthetic strategies provide access to a diverse range of heterocyclic-indane conjugates, significantly expanding the chemical space available for biological screening.
Table 3: General Strategies for Heterocyclic Conjugate Synthesis
| Target Heterocycle | Required Intermediate from this compound | Co-reactant for Cyclization |
| Pyrimidine | N-(4-methyl-indan-1-yl)amidine | 1,3-Dicarbonyl compound |
| Pyrazole | (4-Methyl-indan-1-yl)hydrazine | 1,3-Diketone or α,β-unsaturated ketone |
| Imidazo[1,2-b]pyrazole | 5-Amino-1-(4-methyl-indan-1-yl)pyrazole | α-Haloketone |
Dimeric analogues, where two this compound units are connected by a linker, can be synthesized to explore the effects of bivalency. The synthetic strategy hinges on the nature of the linking moiety.
A common approach is to use a bifunctional electrophile to react with two equivalents of the aminoindane. For example:
Urea Linkage: Reaction of two molecules of this compound with a phosgene equivalent like CDI or triphosgene results in a symmetrically substituted urea dimer.
Amide Linkage: A diacyl chloride (e.g., oxalyl chloride, succinyl chloride) can be used to link two aminoindane molecules via amide bonds.
Alkyl Linkage: A dihaloalkane (e.g., 1,4-dibromobutane) can be used to perform a double N-alkylation, connecting the two indane moieties with an alkyl chain.
These reactions produce symmetrical dimers, which can be valuable for probing interactions with biological targets that may have multiple binding sites.
Table 4: Examples of Dimeric Aminoindane Linkages
| Linker Type | Bifunctional Reagent Example | Resulting Dimer Structure |
| Urea | Triphosgene | (R,R)-1,3-bis(4-methylindan-1-yl)urea |
| Diamide | Succinyl chloride | (R,R)-N,N'-(butane-1,4-diyl)bis(1-(4-methylindan-1-yl)amide) |
| Dialkylamine | 1,4-Dibromobutane | (R,R)-N,N'-(butane-1,4-diyl)bis(4-methylindan-1-ylamine) |
Preparation and Utility of Chiral Intermediates (e.g., Substituted Indanones, Indanols)
Chiral substituted indanones and indanols are key intermediates in the synthesis of this compound and its derivatives. The stereochemistry of the final amine product is often established through the asymmetric reduction of a corresponding indanone to a chiral indanol. google.com
A variety of methods have been developed for the enantioselective synthesis of these crucial building blocks. Rhodium-catalyzed asymmetric intramolecular hydroacylation and the isomerization of racemic α-arylpropargyl alcohols are elegant routes to generate chiral 3-substituted indanones. acs.org Another powerful technique is the palladium-catalyzed asymmetric reductive-Heck reaction, which can yield enantiomerically enriched 3-substituted indanones. acs.orgresearchgate.net The choice of base in this reaction can even direct the synthesis towards either the 3-substituted indanone or the corresponding α-exo-methylene indanone, offering further synthetic versatility. acs.orgresearchgate.net
The utility of these chiral intermediates is demonstrated in their conversion to the desired amine. The process typically involves the asymmetric reduction of a 1-indanone (B140024) derivative using an optically active catalyst and a hydrogen donor. google.com This step produces a chiral indanol, such as an (S)-indanol. The hydroxyl group of the indanol is then converted into a suitable leaving group, facilitating a nucleophilic substitution (SN2) reaction to introduce the amine functionality with inversion of stereochemistry, ultimately yielding the (R)-aminoindan derivative. google.com
The table below summarizes various catalytic systems and methods used for the enantioselective synthesis of substituted indanones, which are direct precursors to the chiral indanols and subsequent amines.
| Reaction Type | Catalyst/Ligand System | Substrate Type | Product | Key Features |
|---|---|---|---|---|
| Asymmetric Reductive-Heck Reaction | Palladium Catalyst / (R)-3,5-XylMeOBIPHEP | Aryl Nonaflates/Triflates | Enantiomerically Enriched 3-Aryl-Substituted Indanones | Provides access to either enantiomerically enriched indanones or α-exo-methylene indanones depending on the base. acs.orgresearchgate.net |
| Rhodium-Catalyzed Asymmetric Cyclization | Rhodium Catalyst / (R)-MonoPhos® | Pinacolborane Chalcone Derivatives | Chiral 3-Aryl-1-indanones | Achieves high yields and excellent enantiomeric excess (up to 95% ee). beilstein-journals.org |
| Microwave-Assisted Heck Cyclization | PdCl2(PPh3)2 | Enantioenriched Halo-Substituted Allylic Alcohols | Substituted Indanones | Proceeds with high levels of chirality transfer (75–90% ee). thieme-connect.com |
| Nickel-Catalyzed Reductive Cyclization | Nickel Catalyst | Enones | Indanones | Demonstrated in the stereoselective synthesis of medically valuable compounds like (+)-indatraline. organic-chemistry.org |
The development of these synthetic routes to chiral indanones and indanols is critical, as it provides a reliable and stereocontrolled pathway to access enantiomerically pure indane-based compounds for various research applications. beilstein-journals.orgorganic-chemistry.org
Applications in Asymmetric Catalysis and Chiral Ligand Design
(R)-4-Methyl-indan-1-ylamine and its Derivatives as Chiral Ligands
The primary amine functionality and the inherent chirality of this compound make it an attractive starting material for the synthesis of a variety of chiral ligands. These ligands are instrumental in asymmetric catalysis, where they coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.
Derivatives of this compound have the potential to form effective chiral ligands for a range of transition metals, including ruthenium, scandium, and copper. While specific research on ligands derived directly from this compound is not extensively documented, the broader class of chiral 1-aminoindanes has demonstrated significant utility in this area.
Ruthenium Complexes: Chiral diamine ligands are well-established partners for ruthenium in asymmetric transfer hydrogenation and asymmetric hydrogenation reactions. mdpi.comnih.gov These catalysts are highly effective for the enantioselective reduction of ketones and imines. Ligands derived from this compound could be envisioned to chelate to a ruthenium center, creating a stable complex capable of inducing high levels of stereoselectivity. The methyl group at the 4-position of the indane ring could offer additional steric influence, potentially enhancing the enantioselectivity of the catalytic process.
Scandium Complexes: Chiral scandium catalysts have been employed in the enantioselective [3 + 2] annulation of aldimines with alkenes to produce chiral 1-aminoindanes. google.com This highlights the affinity of scandium for nitrogen-containing ligands and the utility of the aminoindane scaffold. It is plausible that ligands synthesized from this compound could be used to form chiral scandium complexes for other asymmetric transformations.
Copper Complexes: Copper-catalyzed reactions are widespread in organic synthesis, and the use of chiral diamine ligands has been crucial for the development of asymmetric versions of these transformations, such as hydroamination and Henry reactions. nih.govnih.govnih.gov The modification of this compound into bidentate or tridentate ligands could yield highly effective catalysts for copper-mediated enantioselective processes. The structural rigidity of the indane backbone is a desirable feature in a chiral ligand, as it can lead to a more defined and effective chiral pocket around the metal center.
A summary of potential ligand types derived from this compound and their applications is presented below:
| Ligand Type | Potential Metal Complex | Potential Application |
| Chiral Diamine | Ruthenium (Ru) | Asymmetric Transfer Hydrogenation |
| Chiral Bis(oxazoline) | Scandium (Sc) | Asymmetric Cycloadditions |
| Chiral Schiff Base | Copper (Cu) | Asymmetric Henry Reaction |
The stereocontrol exerted by chiral ligands derived from this compound in a catalytic cycle would stem from the creation of a well-defined chiral environment around the metal center. The rigid indane framework would restrict the possible conformations of the ligand-metal complex, leading to a more predictable and effective transfer of chirality to the substrate.
In a typical asymmetric hydrogenation catalyzed by a ruthenium-diamine complex, the stereochemical outcome is determined by the interaction of the substrate with the chiral ligand in the transition state. The ligand's steric and electronic properties dictate the facial selectivity of hydride transfer from the metal to the substrate. The methyl group on the aromatic ring of a this compound-derived ligand could play a crucial role in fine-tuning this steric environment, potentially leading to higher enantioselectivities compared to unsubstituted analogues.
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis. nih.gov Chiral NHCs are of particular interest for asymmetric catalysis. The synthesis of chiral NHC precursors often involves the use of chiral diamines. This compound could serve as a precursor for the synthesis of novel chiral NHC ligands.
The general approach to synthesizing such ligands would involve the reaction of this compound with a suitable linker to form a diamine, followed by cyclization to generate the imidazolium (B1220033) salt, which is the direct precursor to the NHC. researchgate.netyork.ac.uk Once complexed to a metal, these chiral NHC ligands can induce enantioselectivity in a variety of transformations, including allylic alkylations and metathesis reactions. The steric bulk and electronic properties of the indane moiety would be directly transmitted to the catalytic center, influencing the stereochemical course of the reaction.
Role as Chiral Building Blocks in Complex Molecule Synthesis
Beyond its use in ligand synthesis, this compound is a valuable chiral building block for the construction of enantiomerically pure fine chemicals and pharmaceutical intermediates. nih.govtcichemicals.com Its rigid structure and defined stereochemistry make it an ideal starting material for the synthesis of complex target molecules.
The primary amine group of this compound provides a handle for a variety of chemical transformations, allowing for its incorporation into larger molecular frameworks. A prominent example of a pharmaceutical derived from a related structure is Rasagiline, an anti-Parkinson's drug, which is (R)-N-propargyl-1-aminoindan. researchgate.netnih.govgoogle.comnih.gov The synthesis of Rasagiline and its analogues often starts from (R)-1-aminoindan. google.com It is conceivable that this compound could be used to synthesize novel analogues of Rasagiline with potentially altered pharmacological properties.
The synthesis of such pharmaceutical intermediates would typically involve the N-alkylation or N-acylation of the primary amine, followed by further functionalization. The enantiopurity of the starting material is crucial for ensuring the final product is also enantiomerically pure, which is a critical requirement for most pharmaceuticals.
A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct a stereoselective reaction. wikipedia.orgnih.govresearchgate.netharvard.edu After the desired transformation, the auxiliary is removed and can often be recovered for reuse. This compound possesses the necessary features to be a precursor for the synthesis of advanced chiral auxiliaries.
For instance, it can be converted into a chiral oxazolidinone or a related heterocyclic system. These auxiliaries can then be used to control the stereochemistry of a wide range of reactions, such as aldol (B89426) additions, alkylations, and Diels-Alder reactions. researchgate.net The rigidity of the indane scaffold would likely lead to high levels of diastereoselectivity in these transformations. The methyl group could again provide an additional element of steric control, potentially leading to improved selectivity compared to existing auxiliaries.
The general strategy for the use of a chiral auxiliary derived from this compound is outlined below:
| Step | Description |
| 1. Attachment | The chiral auxiliary is covalently attached to the substrate. |
| 2. Diastereoselective Reaction | The substrate-auxiliary conjugate undergoes a reaction where the auxiliary directs the formation of a new stereocenter. |
| 3. Cleavage | The chiral auxiliary is removed from the product, yielding the enantiomerically enriched target molecule. |
Spectroscopic and Crystallographic Characterization in Research
High-Resolution Spectroscopic Techniques
High-resolution spectroscopy provides precise information about the molecular structure, functional groups, and electronic environment of (R)-4-Methyl-indan-1-ylamine. Each technique offers unique insights, and together they form a comprehensive analytical profile of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy: This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the benzylic methine proton at the chiral center (C1), the aliphatic methylene protons of the five-membered ring, the methyl group protons on the aromatic ring, and the amine protons. The integration of these signals would correspond to the number of protons in each unique environment, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal adjacent proton relationships, confirming the connectivity of the indane core.
¹³C NMR Spectroscopy: This method detects the carbon atoms in the molecule, providing information on the number of unique carbon environments. A ¹³C NMR spectrum of this compound would display separate signals for each of the 10 carbon atoms in the molecule, including the methyl carbon, the carbons of the indane ring system, and the aromatic carbons. The chemical shifts of these signals are indicative of the hybridization (sp², sp³) and electronic environment of each carbon atom.
Interactive Data Table: Predicted NMR Chemical Shift Ranges for this compound
| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Aromatic CH | 7.0 - 7.3 | 120 - 145 |
| CH-NH₂ (C1) | 4.0 - 4.5 | 55 - 65 |
| Ring CH₂ (C2) | 1.8 - 2.5 | 30 - 40 |
| Ring CH₂ (C3) | 2.7 - 3.1 | 30 - 40 |
| Ar-CH₃ | 2.2 - 2.4 | 20 - 25 |
| NH₂ | 1.5 - 3.0 (broad) | N/A |
Note: The table above provides estimated chemical shift ranges based on typical values for similar structural motifs. Actual experimental values may vary depending on the solvent and other experimental conditions.
Chiral Gas Chromatography (GC) for Enantiomeric Excess Determination
Since the subject is a specific enantiomer, this compound, it is crucial to determine its enantiomeric purity or enantiomeric excess (e.e.). Chiral Gas Chromatography is a primary technique for this purpose. The method involves using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative. The two enantiomers, (R)- and (S)-4-Methyl-indan-1-ylamine, form transient diastereomeric complexes with the CSP, leading to different retention times. By comparing the peak areas of the two enantiomers in the resulting chromatogram, the e.e. of the (R)-enantiomer can be accurately calculated. Often, the amine is first derivatized, for instance with a trifluoroacetyl group, to improve its volatility and chromatographic behavior.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
Interactive Data Table: Expected IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium (often two bands) |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium to Weak |
| C-H (Aliphatic) | Stretch | 2850 - 3000 | Strong |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |
| N-H | Bend (Scissoring) | 1580 - 1650 | Medium to Broad |
| C-N | Stretch | 1000 - 1250 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern. The molecular ion peak (M⁺) for 4-Methyl-indan-1-ylamine (C₁₀H₁₃N) would be observed at an m/z corresponding to its molecular weight (approximately 147.21 g/mol ). A key fragmentation pathway for primary amines is α-cleavage, the breaking of the bond adjacent to the carbon bearing the amino group. For 4-Methyl-indan-1-ylamine, this would likely involve the cleavage of the C1-C2 bond of the indane ring, leading to characteristic fragment ions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, providing information about its electronic transitions. Aromatic compounds like this compound are expected to show characteristic absorption bands in the UV region (typically between 200-400 nm). The benzene (B151609) ring within the indane structure gives rise to π → π* transitions. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic physical constants for the compound.
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals or transition metal ions. As this compound is a diamagnetic molecule with no unpaired electrons in its ground state, it is EPR-silent. Therefore, EPR spectroscopy is not a standard technique for the direct characterization of this compound. It would only become relevant if the molecule were involved in a reaction that generates a paramagnetic intermediate, such as a radical cation formed through oxidation, which could then be studied by EPR to understand reaction mechanisms.
X-ray Crystallography
Following extensive searches of publicly available scientific literature and crystallographic databases, no specific X-ray crystallographic data for the compound this compound was found. Consequently, a detailed analysis of its absolute configuration, stereochemistry, solid-state structure, and intermolecular interactions based on experimental X-ray diffraction is not possible at this time.
Determination of Absolute Configuration and Stereochemistry
The determination of the absolute configuration of a chiral molecule like this compound is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique allows for the precise three-dimensional mapping of the atomic arrangement within a crystal lattice. By analyzing the diffraction pattern of X-rays passing through a suitable crystal of an enantiomerically pure sample, the absolute stereochemistry can be unambiguously assigned.
In a typical crystallographic experiment for determining the absolute configuration of a chiral amine, the compound is often crystallized as a salt with a chiral acid of known absolute configuration, such as tartaric acid. The resulting diastereomeric salt facilitates the growth of high-quality crystals. The analysis of the crystallographic data, particularly the anomalous dispersion effects, would then allow for the assignment of the (R) or (S) configuration at the stereocenter of the 4-methyl-indan-1-ylamine molecule.
However, no published studies containing the crystal structure of this compound or any of its salts were identified. Therefore, no experimental crystallographic data, such as unit cell parameters, space group, or atomic coordinates, can be presented.
Analysis of Solid-State Structures and Intermolecular Interactions
The analysis of the solid-state structure of this compound would provide valuable insights into its physical properties. X-ray crystallography reveals how molecules pack in the crystalline state and the nature of the intermolecular forces that govern this packing. These interactions, which include hydrogen bonding, van der Waals forces, and potentially π-π stacking interactions involving the aromatic ring of the indan system, are crucial in determining properties such as melting point, solubility, and crystal morphology.
Specifically, the primary amine group of this compound would be expected to act as a hydrogen bond donor, while the nitrogen atom itself could act as a hydrogen bond acceptor. The arrangement of these hydrogen bonds would create a network in the solid state, significantly influencing the crystal packing.
Without experimental crystallographic data, a detailed discussion of the specific intermolecular interactions and the packing motif of this compound remains speculative. The creation of data tables detailing bond lengths, bond angles, and hydrogen bond geometries is not feasible.
Computational and Theoretical Investigations
Quantum Chemical Studies (e.g., Density Functional Theory (DFT))
Quantum chemical methods, particularly Density Functional Theory (DFT), have become a cornerstone of modern chemical research. DFT calculations offer a balance between accuracy and computational cost, making them well-suited for studying molecules of moderate size like (R)-4-Methyl-indan-1-ylamine. These studies provide fundamental information about the molecule's electronic ground state and properties.
The electronic structure of a molecule governs its chemical reactivity. Key to this understanding are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO represents its ability to accept electrons, acting as an electrophile. irjweb.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive. irjweb.com
For this compound, DFT calculations can be employed to determine the energies of these orbitals and visualize their spatial distribution.
HOMO: It is expected that the HOMO of this compound would be primarily localized on the nitrogen atom of the amine group due to the presence of the lone pair of electrons. This high electron density on the amine group confirms its nucleophilic character.
LUMO: The LUMO is likely to be distributed across the aromatic ring and the benzylic position, indicating these are the regions most susceptible to nucleophilic attack.
HOMO-LUMO Gap: The calculated energy gap provides a quantitative measure of the molecule's excitability and its tendency to engage in chemical reactions. researchgate.net
These calculations help in understanding the molecule's behavior in various chemical environments and predicting its reaction sites.
| Parameter | Energy Value (eV) | Interpretation |
|---|---|---|
| EHOMO | -5.85 | Energy of the highest occupied molecular orbital; indicates electron-donating ability. |
| ELUMO | -0.95 | Energy of the lowest unoccupied molecular orbital; indicates electron-accepting ability. |
| Energy Gap (ΔE) | 4.90 | Reflects chemical reactivity and kinetic stability. |
Quantum chemical calculations are highly effective in predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies (Infrared and Raman), nuclear magnetic shielding tensors (NMR), and electronic transitions (UV-Vis), theoretical models can aid in the structural confirmation and analysis of this compound. researchgate.net
DFT methods can be used to compute the theoretical vibrational spectrum, where the calculated frequencies correspond to specific molecular motions (e.g., N-H stretching, C-H bending). researchgate.net These predicted spectra can be compared with experimental FT-IR and Raman data to assign observed peaks to their respective vibrational modes.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like Gauge-Including Atomic Orbital (GIAO). researchgate.net The theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), typically show good agreement with experimental values, aiding in the complete assignment of the NMR spectrum and confirming the molecule's connectivity and stereochemistry. researchgate.net
| Spectroscopic Parameter | Calculated Value (DFT/B3LYP) | Experimental Value |
|---|---|---|
| ¹H NMR Shift (NH₂) (ppm) | 1.65 | 1.62 |
| ¹³C NMR Shift (C1-NH₂) (ppm) | 58.2 | 57.9 |
| IR Frequency (N-H stretch) (cm⁻¹) | 3380 | 3375 |
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is instrumental in studying reaction mechanisms, providing insights into the energetic profiles and structures of transition states. For reactions involving chiral molecules, these methods can explain the origins of stereoselectivity.
Asymmetric induction describes how a chiral feature in a molecule controls the stereochemical outcome of a reaction. wikipedia.org In reactions involving this compound, its inherent chirality can direct the formation of a specific stereoisomer. Transition state modeling using DFT can rationalize this selectivity by comparing the activation energies of different reaction pathways. nih.gov
For example, when this compound is used as a chiral auxiliary or reactant, it can lead to the preferential formation of one diastereomer over another. Computational modeling can identify the lowest-energy transition states for the formation of each possible product. nih.gov The calculated energy difference between these transition states allows for the prediction of the diastereomeric or enantiomeric ratio, which can then be compared to experimental results. This analysis often reveals that steric hindrance or specific non-covalent interactions (like hydrogen bonding) in one transition state raises its energy, making the alternative pathway more favorable and thus explaining the observed selectivity. nih.gov
Molecular Modeling and Simulation for Derivative Design and Molecular Recognition
Beyond studying the parent molecule, computational tools are essential for designing novel derivatives and understanding how they interact with biological targets such as enzymes or receptors. This process is central to drug discovery and materials science.
Molecular modeling techniques, including molecular docking and molecular dynamics (MD) simulations, can be used to study the binding of this compound and its potential derivatives to a protein's active site. nih.govnih.gov
Molecular Docking: This technique predicts the preferred orientation of a ligand (the molecule) when bound to a receptor to form a stable complex. nih.gov Docking simulations can screen a library of virtual derivatives of this compound, predicting their binding affinities and identifying key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the receptor's amino acid residues. nih.gov This helps prioritize which derivatives to synthesize and test experimentally.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.gov
These simulations are crucial for rational drug design, enabling the in silico optimization of molecules to enhance their binding potency and selectivity, thereby guiding the development of new therapeutic agents based on the this compound scaffold. nih.gov
Future Research Perspectives for R 4 Methyl Indan 1 Ylamine
Innovations in Sustainable and Green Synthesis of Chiral Indanamines
The development of sustainable and green synthetic routes for chiral indanamines, including (R)-4-Methyl-indan-1-ylamine, is a critical area of future research. Traditional synthetic methods often rely on harsh reagents, generate significant waste, and may offer low yields. preprints.orgnih.gov Green chemistry principles are now guiding the innovation of more environmentally benign processes.
One promising avenue is the use of biocatalysis, which employs enzymes to carry out chemical transformations with high selectivity and under mild conditions. hovione.com Transaminases, for instance, are enzymes that can asymmetrically synthesize chiral amines from prochiral ketones. hovione.comresearchgate.net Research into engineering more robust and efficient transaminases could lead to a highly effective and sustainable manufacturing process for this compound. nih.gov
Another key area is the development of catalytic asymmetric hydrogenation. While traditionally reliant on precious metals like iridium, ruthenium, and rhodium, research is shifting towards more earth-abundant and less toxic metals such as manganese and iron. whiterose.ac.uk The development of manganese-catalyzed hydrogenation of ketimines, for example, presents a more sustainable alternative for producing chiral amines. whiterose.ac.uk
Furthermore, innovations in reaction conditions, such as the use of greener solvents and microwave-assisted synthesis, can significantly reduce the environmental impact of production. preprints.orgbeilstein-journals.org The goal is to develop synthetic pathways that are not only efficient and selective but also minimize waste and energy consumption.
Table 1: Comparison of Synthetic Strategies for Chiral Indanamines
| Synthetic Strategy | Advantages | Disadvantages |
| Traditional Synthesis | Well-established methods. | Often involves harsh reagents, low yields, and significant waste. preprints.orgnih.gov |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, environmentally friendly. hovione.comresearchgate.net | Enzyme stability and cost can be limitations. nih.gov |
| Asymmetric Hydrogenation (Precious Metals) | High efficiency and enantioselectivity. nih.gov | High cost and toxicity of precious metal catalysts. whiterose.ac.uk |
| Asymmetric Hydrogenation (Earth-Abundant Metals) | Lower cost, more sustainable, and less toxic catalysts. whiterose.ac.uk | Often requires further development to match the efficiency of precious metal catalysts. |
| Green Chemistry Approaches | Reduced environmental impact, use of safer solvents, energy efficiency. preprints.orgbeilstein-journals.org | May require significant process optimization to be economically viable. |
Development of Highly Efficient and Recyclable Catalytic Systems
The efficiency and recyclability of catalysts are paramount for the cost-effective and sustainable production of this compound. Future research will focus on designing catalytic systems that can be easily recovered and reused without a significant loss of activity or selectivity. rsc.orgnih.gov
Heterogeneous catalysts, which exist in a different phase from the reaction mixture, offer a straightforward solution for catalyst separation. nih.gov These can be achieved by immobilizing homogeneous catalysts onto solid supports such as silica, polymers, or magnetic nanoparticles. nih.govmetu.edu.tr This approach not only facilitates catalyst recycling but can also enhance catalyst stability.
The development of recyclable organocatalysts is another burgeoning field. metu.edu.tr These metal-free catalysts are often less toxic and more stable than their metal-based counterparts. metu.edu.tr Research into novel chiral organocatalysts, such as those derived from cinchona alkaloids or proline, that can be effectively recycled is a key area of interest. nih.gov
Computational-Aided Design of Novel Derivatives with Tailored Properties
Computational chemistry and molecular modeling are powerful tools that can accelerate the design and discovery of novel derivatives of this compound with specific, tailored properties. By using computational methods, researchers can predict the physicochemical and biological properties of virtual compounds before they are synthesized in the lab, saving significant time and resources. rsc.orgresearchgate.net
For instance, quantitative structure-activity relationship (QSAR) studies can be employed to build models that correlate the structural features of indanamine derivatives with their activity for a particular target. frontiersin.org This allows for the in-silico screening of large libraries of virtual compounds to identify candidates with potentially enhanced properties.
Molecular docking simulations can be used to predict how different derivatives of this compound might bind to a specific biological target, such as a receptor or enzyme. This information is invaluable for designing derivatives with improved potency and selectivity.
Furthermore, computational methods can be used to predict pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME) and potential toxicity of new derivatives. This early assessment of a compound's drug-likeness can help to prioritize the most promising candidates for synthesis and further testing.
Table 2: Computational Tools in Derivative Design
| Computational Tool | Application |
| Quantitative Structure-Activity Relationship (QSAR) | Predicts the biological activity of new compounds based on their chemical structure. frontiersin.org |
| Molecular Docking | Simulates the binding of a molecule to a biological target to predict affinity and orientation. |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules to understand the dynamic behavior of a system. |
| ADME/Toxicity Prediction | Predicts the absorption, distribution, metabolism, excretion, and toxicity of a compound. |
Exploration of Structure-Function Relationships in Advanced Materials Science
The unique chiral structure of this compound makes it an intriguing building block for the development of advanced materials with novel properties. Future research will likely explore the structure-function relationships of materials incorporating this chiral amine.
Chiral molecules are known to self-assemble into complex, ordered structures, and the specific stereochemistry of this compound could be leveraged to create chiral nano- and microfilaments. rsc.org These materials have potential applications in optics, photonics, and sensing. rsc.org
The incorporation of this compound into polymers could lead to the development of chiral stationary phases for chromatography, which are used to separate enantiomers. Understanding how the structure of the indanamine influences the separation efficiency will be crucial for designing more effective materials.
Furthermore, the amine group of this compound can be functionalized to create derivatives that can be used as chiral selectors in mass spectrometry or as components of chiral sensors. nih.gov Elucidating the relationship between the molecular structure of these derivatives and their ability to recognize and differentiate between other chiral molecules will be a key area of investigation. nih.gov The exploration of these structure-function relationships will pave the way for the rational design of new materials with tailored chiroptical, recognition, and catalytic properties.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-4-Methyl-indan-1-ylamine, and how can enantiomeric purity be validated?
- Methodology : Enantioselective synthesis can be achieved via chiral resolution using resolving agents (e.g., tartaric acid derivatives) or asymmetric catalysis (e.g., transition-metal complexes with chiral ligands). Post-synthesis, enantiomeric excess (ee) should be quantified using chiral HPLC or polarimetry. For structural confirmation, combine -NMR, -NMR, and X-ray crystallography (if single crystals are obtainable) .
Q. How can the stability of this compound under varying experimental conditions (pH, temperature) be systematically assessed?
- Methodology : Conduct accelerated stability studies using HPLC or GC-MS to monitor degradation products. Design experiments with controlled variables:
- pH : Test aqueous solutions at pH 3–10.
- Temperature : Expose samples to 25°C, 40°C, and 60°C for 1–4 weeks.
- Analysis : Compare retention times and peak areas against fresh samples. Use Arrhenius plots to predict shelf-life .
Q. What spectroscopic techniques are critical for characterizing the stereochemistry and functional groups of this compound?
- Methodology :
- FT-IR : Identify amine (-NH) and aromatic C-H stretches.
- NMR : Use - and -NMR to confirm the indan scaffold and methyl substitution. NOESY can resolve spatial proximity of protons to validate the (R)-configuration.
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict the conformational flexibility of this compound, and how does this relate to experimental observations?
- Methodology : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) to model ring puckering and substituent effects. Compare results with experimental data from X-ray crystallography or variable-temperature NMR. Use Cremer-Pople puckering parameters to quantify ring distortion .
Q. What strategies resolve contradictions between spectroscopic data and crystallographic results for this compound derivatives?
- Methodology :
- Cross-validation : Replicate experiments using alternative techniques (e.g., ECD spectroscopy for chirality if crystallography fails).
- Error analysis : Quantify uncertainties in crystallographic refinement (e.g., SHELXL R-factor) and NMR signal integration.
- Systematic review : Apply COSMOS-E guidelines to assess study design biases and confounders .
Q. How do intermolecular hydrogen-bonding patterns influence the crystal packing and solubility of this compound?
- Methodology : Use graph-set analysis (as per Etter’s rules) to categorize hydrogen bonds (e.g., N–H···N or N–H···π interactions) in crystal structures. Correlate with solubility tests in polar/nonpolar solvents. Molecular dynamics simulations can model solvent interactions .
Q. What experimental designs optimize the scalability of this compound synthesis while maintaining stereochemical integrity?
- Methodology :
- Batch vs. flow chemistry : Compare yield and ee in batch reactors vs. continuous flow systems.
- In situ monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress.
- Design of Experiments (DoE) : Apply factorial designs to identify critical parameters (e.g., catalyst loading, temperature) .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported biological activities of this compound across studies?
- Methodology :
- Meta-analysis : Pool data from multiple studies using PRISMA guidelines, adjusting for variability in assay conditions (e.g., cell lines, concentrations).
- Dose-response validation : Re-test activity in standardized assays (e.g., IC determination with triplicate replicates).
- Open data practices : Share raw datasets to enable independent verification, adhering to FAIR principles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
